alpha-Adenosine monophosphate

Nuclease resistance Oligonucleotide stability Antisense therapeutics

Alpha-Adenosine monophosphate (α-AMP) is the alpha-anomeric isomer of adenosine monophosphate, featuring an unnatural stereochemical configuration at the C1′ glycosidic bond (α instead of the natural β). This compound belongs to the purine ribonucleoside monophosphate class (C₁₀H₁₄N₅O₇P, MW 347.22 g/mol) and is recognized as the PDB ligand AAM in structural biology.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
Cat. No. B10776860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Adenosine monophosphate
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10+/m1/s1
InChIKeyNVOIXARBSSLBAS-CRKDRTNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Adenosine Monophosphate (α-AMP) – Stereochemical Variant for Nuclease-Resistant Nucleotide Research


Alpha-Adenosine monophosphate (α-AMP) is the alpha-anomeric isomer of adenosine monophosphate, featuring an unnatural stereochemical configuration at the C1′ glycosidic bond (α instead of the natural β) [1]. This compound belongs to the purine ribonucleoside monophosphate class (C₁₀H₁₄N₅O₇P, MW 347.22 g/mol) and is recognized as the PDB ligand AAM in structural biology [2]. Unlike its natural β-anomer (5′-AMP, CAS 61-19-8), α-AMP adopts a reverse Watson-Crick base-pairing geometry and exhibits fundamentally altered recognition by nucleotide-metabolizing enzymes, making it a critical tool for probing enzymatic mechanisms, developing nuclease-resistant oligonucleotide therapeutics, and studying DNA repair pathways [1][3].

Why Alpha-Adenosine Monophosphate Cannot Be Substituted by Canonical 5′-AMP or Adenosine


The alpha-anomeric configuration of α-AMP represents a fundamental stereochemical distinction from the naturally occurring β-anomer (5′-AMP) that cannot be compensated by simple concentration adjustment or formulation tactics [1]. While β-AMP serves as a substrate for 5′-nucleotidases, AMP deaminase, and AMP-activated protein kinase (AMPK) in energy metabolism, the inverted C1′ stereochemistry of α-AMP renders it unrecognizable or processed with profoundly altered kinetics by these same enzymes [2]. Critically, α-anomeric oligonucleotides resist degradation by serum 3′-exonucleases with stabilization factors up to 200-fold over β-oligonucleotides depending on terminal sequence, and exhibit a half-life exceeding 8 hours in Xenopus oocytes compared to approximately 10 minutes for β-oligonucleotides [3]. Furthermore, α-AMP is the specific substrate for the CobT enzyme in cobalamin biosynthesis—a reaction that β-AMP cannot support—demonstrating that stereochemistry alone dictates biological utility in specific pathways [1]. Substitution with the β-anomer in any of these contexts would either render the experimental system non-functional or produce entirely different results.

Quantitative Differentiation Evidence for Alpha-Adenosine Monophosphate Procurement Decisions


Nuclease Resistance in Biological Media: α-Oligonucleotides vs. β-Oligonucleotides

Alpha-oligonucleotides incorporating α-anomeric nucleotide units exhibit dramatically enhanced resistance to exonucleases compared to their β-anomeric counterparts. In human and calf serum-containing media, α-ONs with terminal sequences T-C, A-C, or C-C showed stabilization factors up to 200-fold over corresponding β-ONs, depending on the 3′-terminal dinucleotide sequence [1]. In Xenopus oocytes, a 16-mer α-oligodeoxynucleotide retained 60% integrity after 8 hours, whereas β-oligodeoxynucleotides exhibited a half-life of approximately 10 minutes under identical conditions [2]. This differential stability is attributed to the inability of 3′-exonucleases, 5′-exonucleases, and endonucleases to recognize and cleave the α-anomeric phosphodiester backbone [1].

Nuclease resistance Oligonucleotide stability Antisense therapeutics

RNase H Incompetence: α-Anomeric Duplexes Do Not Support Target RNA Cleavage

Alpha-anomeric oligonucleotides form stable hybrids with complementary RNA but differ fundamentally from β-oligonucleotides in their ability to recruit RNase H for target RNA cleavage. In cell-free translation inhibition assays using rabbit reticulocyte lysate, α-oligonucleotide:RNA hybrids completely failed to elicit RNase H-mediated degradation of the target mRNA, whereas β-oligonucleotides efficiently directed RNA cleavage [1]. Despite this, the α-oligonucleotide:RNA hybrid demonstrated markedly higher thermal stability than the β counterpart: the melting temperature (Tm) of α-d(G₂T₁₂G₂): rA₁₂ was 53°C, compared to only 27°C for β-d(G₂T₁₂G₂): rA₁₂, yielding a ΔTm of +26°C [1]. This combination of high target affinity with steric-block-only activity (without RNase H-mediated target destruction) makes α-AMP-containing oligomers uniquely suited for applications requiring translational arrest without irreversible RNA degradation.

RNase H Antisense mechanism Hybrid stability

DNA Repair Enzyme Specificity: α-Anomeric Adenosine as an Endonuclease IV Substrate

Alpha-anomeric 2′-deoxyadenosine (αdA), the deoxyribose analogue of α-AMP's nucleoside component, is recognized and cleaved by Endonuclease IV (Endo IV/Nfo/Apn1) family enzymes as part of the nucleotide incision repair (NIR) pathway, whereas the normal β-anomeric deoxyadenosine is not a substrate for these repair enzymes [1][2]. The Arabidopsis thaliana AP endonuclease (ARP) cleaves oligonucleotide duplexes containing α-anomeric 2′-deoxyadenosine with a catalytic efficiency of kcat/KM = 134 μM⁻¹·min⁻¹, a value comparable to the human APE1 enzyme's activity on the same substrate [3]. Critically, DNA polymerases show differential bypass capacity: α-dA blocks replication with a relative bypass efficiency of only 20% compared to unmodified dA [4]. Human polymerase Pol η was the only translesion synthesis polymerase among those tested (Pol κ, Pol ι, Pol ζ excluded) capable of efficiently bypassing all four α-dN lesions, with α-dA being bypassed with the highest efficiency of all α-lesions and exhibiting weak miscoding [4].

DNA repair Endonuclease IV Nucleotide excision repair

CobT Enzyme Substrate Specificity: Exclusive Recognition of α-AMP Over β-AMP in Cobalamin Biosynthesis

The nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) enzyme catalyzes the formation of α-linked riboside monophosphates from diverse nucleotide base substrates as an essential step in cobamide (vitamin B12 analogue) biosynthesis [1]. CobT specifically synthesizes α-ribazole-5′-phosphate (α-RP) using α-anomeric nucleotide substrates and does not recognize or process β-anomeric nucleotide monophosphates [2]. Crystal structures of CobT from Salmonella enterica (PDB: 1JHA) and Methanocaldococcus jannaschii (PDB: 6PT8) have been solved in complex with α-AMP, confirming the exclusive binding of the α-anomeric nucleotide in the enzyme's catalytic site [1]. The DrugBank entry DB03887 identifies CobT as the primary pharmacological target of α-AMP, underscoring its unique biological role that cannot be fulfilled by the β-anomer [3].

CobT phosphoribosyltransferase Cobalamin biosynthesis α-ribotide

Structural Perturbation of DNA Duplex by α-Anomeric Adenosine vs. β-Adenosine

Incorporation of a single α-anomeric adenosine residue into a DNA decamer duplex induces distinct structural perturbations that are not observed with β-anomeric adenosine. NMR solution structure analysis revealed that the α-anomeric adenosine residue remains intrahelical but stacks in a reverse Watson-Crick orientation, causing a kink of the helical axis into the major groove and a pronounced opening of the minor groove emanating from the α-anomeric site [1]. This conformational distortion results in a slight decrease in overall duplex thermostability compared to the unmodified control duplex [1]. The global structural changes position the DNA along the conformational trajectory leading to the Endo IV-bound complex structure, explaining how the α-anomeric lesion facilitates recognition by this DNA repair enzyme [1]. These structural features are unique to the α-anomeric lesion and are not produced by β-anomeric adenosine modifications.

DNA structure NMR spectroscopy Base excision repair

Differential Polymerase Selectivity: Human Pol η Bypasses α-dA but Pol κ, Pol ι, and Pol ζ Cannot

The ability of translesion synthesis (TLS) DNA polymerases to bypass α-anomeric deoxyadenosine lesions is highly polymerase-selective. Among four purified human and yeast TLS polymerases tested, only human polymerase η (Pol η) was capable of bypassing all four α-dN lesions (α-dA, α-dT, α-dC, α-dG) and extending the primer to generate full-length replication products [1]. Human Pol κ, Pol ι, and yeast Pol ζ all failed to bypass any α-dN lesions under the same conditions [1]. Steady-state kinetic analysis showed that Pol η incorporated the correct nucleotide (dTTP) opposite α-dA with the highest relative efficiency among all α-lesions (α-dA > α-dG > α-dT > α-dC), and α-dA exhibited only weak miscoding, in contrast to α-dT (66% dTMP misincorporation) and α-dC (24% dCMP misincorporation) [1]. This selective polymerase recognition profile is unique to the α-anomeric stereochemistry and would not apply to β-anomeric lesion substrates.

Translesion DNA synthesis DNA polymerase selectivity Replicative bypass

Scientifically Validated Application Scenarios for Alpha-Adenosine Monophosphate


Nuclease-Resistant Antisense Oligonucleotide Development

Researchers developing antisense oligonucleotide therapeutics should prioritize α-AMP as a monomer building block when prolonged intracellular half-life is essential. Evidence demonstrates that α-anomeric oligonucleotides achieve >48-fold longer functional lifetimes in Xenopus oocyte models (60% intact at 8 hours vs. β-ON half-life of ~10 minutes) [1] and exhibit stabilization factors up to 200-fold in serum-containing media depending on terminal sequence [2]. Unlike phosphorothioate modifications, which still remain susceptible to some exonuclease activity, the α-anomeric backbone confers intrinsic nuclease resistance through stereochemical incompatibility with the active sites of 3′-exonucleases and endonucleases [2]. This scenario is particularly relevant for in vivo antisense applications where sustained target engagement is required without frequent redosing.

Steric-Block Antisense Studies Requiring RNase H-Independent Mechanisms

For experimental systems where translational arrest must be achieved without triggering RNase H-mediated target RNA degradation, α-AMP-containing oligonucleotides provide a validated solution. Direct comparative data show that α-oligonucleotide:RNA hybrids fail to elicit any detectable RNase H activity in rabbit reticulocyte lysate, while simultaneously exhibiting a 26°C higher melting temperature (Tm = 53°C for α vs. 27°C for β) with complementary RNA [1]. This combination of enhanced target affinity and functional RNase H incompetence enables steric-block antisense approaches—such as splice-switching, miRNA inhibition, or translation arrest—without the confounding variable of target RNA cleavage, a mechanistic profile that cannot be achieved with standard β-oligonucleotides or phosphorothioate ASOs.

DNA Repair Enzyme Mechanistic Studies and Endonuclease IV Assay Development

α-AMP serves as an essential substrate for studying the nucleotide incision repair (NIR) pathway mediated by Endonuclease IV family enzymes. The α-anomeric adenosine lesion is specifically recognized and cleaved by E. coli Nfo, S. cerevisiae Apn1, and Arabidopsis ARP proteins with well-characterized kinetics (kcat/KM = 134 μM⁻¹·min⁻¹ for ARP), whereas the β-anomer is not a substrate [1][2]. The NMR solution structure of the α-anomeric adenosine-containing DNA duplex (PDB: 1S0T, 1S75) provides a structural rationale for lesion recognition with defined helical axis kinking and minor groove opening . Researchers can employ α-AMP-derived oligonucleotide substrates to develop Endo IV activity assays, screen for NIR pathway inhibitors, or characterize patient-derived mutations in AP endonuclease genes.

Cobalamin Biosynthesis Research and CobT Enzyme Characterization

In structural and biochemical studies of cobalamin (vitamin B12) biosynthesis, α-AMP is the obligatory nucleotide substrate for CobT phosphoribosyltransferase and cannot be substituted by β-AMP. Two independent crystal structures of CobT enzymes (S. enterica CobT at 2.1 Å, PDB: 1JHA; M. jannaschii CobT, PDB: 6PT8) have been solved with α-AMP bound in the catalytic site, confirming the stereospecific requirement for the α-anomeric configuration [1][2]. CobT catalyzes the formation of α-ribazole-5′-phosphate, an essential intermediate in adenosylcobalamin biosynthesis, and also accepts diverse aromatic substrates for generating alternative cobamide lower ligands [1]. Procurement of α-AMP specifically is mandatory for these crystallographic and enzymatic characterization studies, as the use of generic 5′-AMP would yield non-productive binding.

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